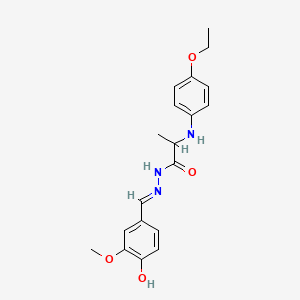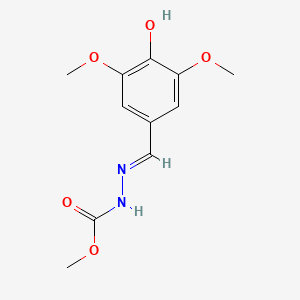![molecular formula C19H17IN4O3 B1190669 N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE](/img/structure/B1190669.png)
N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a dimethoxyphenyl group, and an iodinated benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the pyrazole ring with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the benzohydrazide moiety: This involves the reaction of the intermediate compound with an iodinated benzohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodinated benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-CHLOROBENZOHYDRAZIDE
- **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-BROMOBENZOHYDRAZIDE
Uniqueness
The presence of the iodine atom in N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE distinguishes it from its chloro and bromo analogs. This iodine atom can influence the compound’s reactivity and binding affinity, making it unique in its chemical and biological properties.
Properties
Molecular Formula |
C19H17IN4O3 |
|---|---|
Molecular Weight |
476.3g/mol |
IUPAC Name |
N-[(Z)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C19H17IN4O3/c1-26-16-8-7-12(9-17(16)27-2)18-13(10-21-23-18)11-22-24-19(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,23)(H,24,25)/b22-11- |
InChI Key |
VGIMUSVKXGHFOE-JJFYIABZSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-Hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)



![N'-[1-(2-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190594.png)
![4-(dimethylamino)-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B1190599.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-(3-toluidino)propanohydrazide](/img/structure/B1190602.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B1190605.png)
![2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B1190606.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B1190608.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-phenylpropanohydrazide](/img/structure/B1190609.png)
